molecular formula C16H15N5O B12541718 N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-60-7

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12541718
CAS No.: 651769-60-7
M. Wt: 293.32 g/mol
InChI Key: GPZSXXGYCVUZNT-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the 3-ethylphenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-ethylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of the 2H-tetrazol-5-yl Group: The 2H-tetrazol-5-yl group can be introduced through a cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
  • N-(3-ethylphenyl)-4-(1H-tetrazol-5-yl)benzamide
  • N-(3-ethylphenyl)-4-(2H-tetrazol-4-yl)benzamide

Uniqueness

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

651769-60-7

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-(3-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C16H15N5O/c1-2-11-4-3-5-14(10-11)17-16(22)13-8-6-12(7-9-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)

InChI Key

GPZSXXGYCVUZNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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